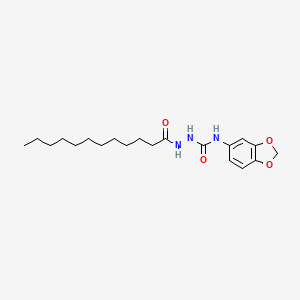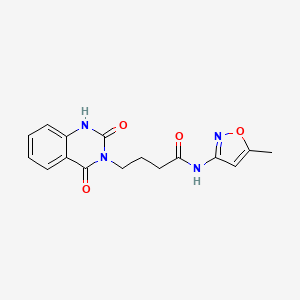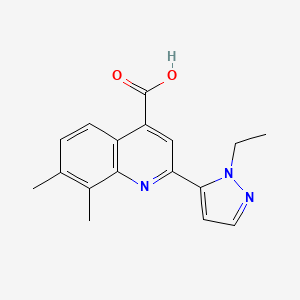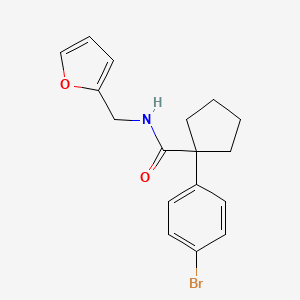![molecular formula C18H18FN5OS B4578173 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B4578173.png)
2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluoro-2-methylphenyl)acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluoro-2-methylphenyl)acetamide often involves multi-step chemical reactions, including condensation, amidification, and cyclization processes. For example, compounds with similar structures have been synthesized by the reaction of triazole thiol with chloroacetamides in the presence of anhydrous potassium carbonate, leading to the formation of N-aryl-acetamide derivatives (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011). These synthetic routes highlight the complexity and versatility in synthesizing compounds with potent biological activities.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a triazole ring, a pyridinyl group, and an acetamide moiety, contributing to their unique chemical and biological properties. Structural elucidation techniques such as NMR, IR spectroscopy, and X-ray diffraction have been employed to determine the configuration and conformation of similar molecules (Xue, Si-jia, & Xiang, 2008). These studies provide insights into the molecular interactions and stability of the compounds.
Chemical Reactions and Properties
Compounds within this class participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of reactive functional groups. Their chemical properties are influenced by the electronic effects of the substituents on the triazole ring and the acetamide group, which can affect their reactivity and interactions with biological targets (Lee, Kreutter, & Pan, 2007).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. For instance, the crystallization of similar compounds from mixed solutions can lead to the formation of distinct crystal structures, which are important for their application in drug formulation and delivery (Xue, Si-jia, & Xiang, 2008).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, define the compound's interactions at the molecular level. These properties are influenced by the electronic distribution within the molecule and are essential for predicting the compound's behavior in biological systems and its potential therapeutic effects (Rady, Barsy, 2006).
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluoro-2-methylphenyl)acetamide and similar compounds have been researched for their potential in cancer treatment. Studies show that modifications of similar acetamide compounds can lead to potent anticancer agents with reduced toxicity. For example, replacing the acetamide group with an alkylurea moiety in a related compound retained antiproliferative activity and reduced acute oral toxicity, while effectively inhibiting tumor growth in animal models (Xiao-meng Wang et al., 2015).
Antimicrobial and Antifungal Applications
Compounds structurally related to 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluoro-2-methylphenyl)acetamide have demonstrated potential in antimicrobial and antifungal applications. For instance, derivatives of similar compounds have been synthesized and tested for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, showing a range of effectiveness against various pathogens (B. MahyavanshiJyotindra et al., 2011).
Potential in Neuroimaging
Related compounds have also been explored for their potential in neuroimaging. A derivative compound was radiolabeled and tested as a new imaging agent, exhibiting good antimicrobial activity and potential for brain SPECT imaging (I. Abdel-Ghany et al., 2013).
Insecticidal Properties
Research has also been conducted on the insecticidal properties of compounds similar to 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluoro-2-methylphenyl)acetamide. For example, derivatives were synthesized and assessed for their effectiveness against the cotton leafworm, showing potential as insecticidal agents (A. Fadda et al., 2017).
Thrombin Inhibition
Additionally, compounds with structural similarities have been studied for their ability to inhibit thrombin, an important factor in blood clotting. A study found that certain acetamide derivatives, including those with a fluoro-phenyl component, were effective thrombin inhibitors, suggesting potential applications in blood clot management (L. Lee et al., 2007).
Eigenschaften
IUPAC Name |
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5OS/c1-3-24-17(13-7-9-20-10-8-13)22-23-18(24)26-11-16(25)21-15-6-4-5-14(19)12(15)2/h4-10H,3,11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSOJSCWWAEFNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)F)C)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![propyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4578092.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4578093.png)


![3,5-dimethoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B4578108.png)
![N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4578116.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4578139.png)
![{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}acetic acid](/img/structure/B4578142.png)
![4-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4578144.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4578177.png)
![3-ethyl-N-[1-(4-isopropylphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4578183.png)
![1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine](/img/structure/B4578189.png)
